1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-15-9-3-2-8-14(15)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMAOUTNAHUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a compound with significant potential in pharmacological research. Its structural characteristics suggest various biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on antibacterial, antifungal, and other therapeutic properties, supported by relevant data tables and case studies.
The molecular formula of this compound is C16H21N3O2, with a molecular weight of 287.36 g/mol. The compound features a methoxy group on the phenyl ring and a pyrrolidine moiety that may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including those structurally similar to this compound.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1... | Not specified | S. aureus, E. coli |
| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various Gram-positive bacteria |
| 2,4,6-tripyrrolidinochlorobenzene | Not specified | Various Gram-negative bacteria |
In vitro tests indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
A study conducted on a series of pyrrolidine derivatives revealed that modifications in the chemical structure could enhance antimicrobial efficacy. For instance, the introduction of halogen substituents demonstrated a marked increase in activity against both Gram-positive and Gram-negative bacteria .
In another case study focusing on the structure–activity relationship (SAR), it was shown that the presence of electron-donating groups on the phenyl ring significantly improved antibacterial properties .
Other Biological Activities
Beyond its antimicrobial properties, preliminary research suggests that this compound may exhibit additional biological activities, including:
Table 2: Potential Biological Activities
| Activity Type | Observations |
|---|---|
| Antifungal | Moderate activity against Candida albicans |
| Analgesic | Potential pain relief properties |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the HBK Series (Piperazine Derivatives)
describes a series of piperazine-based compounds (HBK14–HBK19) featuring phenoxyalkoxypropyl chains and 2-methoxyphenyl groups. While these compounds share the 2-methoxyphenyl motif with the target urea derivative, critical differences include:
- Core Structure : The HBK series utilizes a piperazine ring instead of a urea bridge.
- Substituents: HBK compounds incorporate halogenated or methylated phenoxy groups (e.g., 2-chloro-6-methylphenoxy in HBK15), whereas the target compound employs a pyrrolidine-terminated alkyne chain.
- Pharmacological Implications : Piperazine derivatives often target serotonin or adrenergic receptors. In contrast, urea derivatives are explored for kinase inhibition or protease modulation, suggesting divergent therapeutic applications .
Table 1: Structural Comparison with HBK Series
| Feature | Target Urea Compound | HBK Series (e.g., HBK15) |
|---|---|---|
| Core Linker | Urea | Piperazine |
| Aromatic Group | 2-Methoxyphenyl | 2-Methoxyphenyl |
| Secondary Substituent | 4-(Pyrrolidin-1-yl)but-2-yn-1-yl | Phenoxyethoxyethyl with halogen/methyl |
| Potential Targets | Kinases, Proteases | Serotonin/Adrenergic Receptors |
Urea Derivatives with Sulfonyl/Benzoyl Groups
highlights urea/gaunidine compounds synthesized via Fridel-Crafts alkylation, such as 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5A–5F). Key comparisons include:
- Substituent Diversity : The target compound lacks sulfonyl or benzoyl groups but shares the pyrrolidine moiety.
- Synthetic Routes : Both classes employ AlCl3-mediated alkylation, but the target compound’s alkyne chain may require specialized handling due to reactivity .
- Hydrogen-Bonding Capacity : The urea group in both classes enables strong hydrogen bonding, but the absence of sulfonyl groups in the target compound may reduce polarity, enhancing membrane permeability.
Table 2: Comparison with Sulfonyl/Benzoyl Urea Derivatives
| Feature | Target Urea Compound | Sulfonyl/Benzoyl Ureas (5A–5F) |
|---|---|---|
| Urea Substituent 1 | 2-Methoxyphenyl | 4-Substitutedbenzoyl |
| Urea Substituent 2 | 4-(Pyrrolidin-1-yl)but-2-yn-1-yl | Phenylsulfonyl with pyrrolidinyl ketone |
| Synthesis Method | Likely multi-step alkylation | Fridel-Crafts alkylation |
| Polarity | Moderate (alkyne/pyrrolidine) | High (sulfonyl/benzoyl) |
Research Findings and Functional Implications
- Metabolic Stability : The pyrrolidine group could enhance metabolic stability over HBK compounds’ ether linkages, which are prone to oxidative cleavage.
- Synergy with Urea Pharmacophores : Unlike sulfonyl-urea hybrids in , the target compound’s alkyne-pyrrolidine chain may balance lipophilicity and solubility, optimizing pharmacokinetic profiles .
Preparation Methods
Core Synthetic Routes
Primary Multi-Step Synthesis
The most documented approach for synthesizing 1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves three sequential steps:
Step 1: Formation of the But-2-yn-1-yl Intermediate
A terminal alkyne reacts with a halide (e.g., bromide or iodide) under basic conditions to form the but-2-yn-1-yl moiety. This step typically employs a base such as NaH or K2CO3 in a polar aprotic solvent (e.g., DMF or THF) at room temperature. For example, propargyl bromide may react with a primary amine to generate the alkyne intermediate.
Step 2: Introduction of the Pyrrolidinyl Group
The but-2-yn-1-yl intermediate undergoes nucleophilic substitution with pyrrolidine. This step often requires a catalyst, such as a palladium complex (e.g., Pd2(dba)3) or a Lewis acid (e.g., FeCl3), to facilitate the reaction. The reaction is typically conducted in aprotic solvents like dichloromethane or ethyl acetate at elevated temperatures (40–60°C).
Step 3: Urea Linkage Formation
The final step involves reacting the functionalized alkyne intermediate with 2-methoxybenzyl isocyanate. This step proceeds via nucleophilic attack of the isocyanate’s electrophilic carbon by the amine group, forming the urea linkage. Conditions may include catalytic amounts of DMAP or triethylamine in an inert atmosphere to prevent side reactions.
Table 1: Key Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|---|
| 1 | Alkyne Formation | Alkyne + Halide, Base (NaH/K2CO3) | DMF/THF | RT | 70–85% |
| 2 | Pyrrolidinyl Introduction | Pyrrolidine, Pd2(dba)3/FeCl3 | CH2Cl2/EtOAc | 40–60°C | 60–75% |
| 3 | Urea Formation | 2-Methoxybenzyl Isocyanate | DCM/THF | RT–40°C | 50–70% |
Reaction Mechanisms and Critical Analysis
Stepwise Mechanism for Multi-Step Synthesis
- Alkyne Formation : The terminal alkyne undergoes deprotonation by a strong base, generating a nucleophilic species that attacks an alkyl halide. This SN2 mechanism forms the but-2-yn-1-yl chain.
- Pyrrolidinyl Introduction : Pyrrolidine acts as a nucleophile, displacing a leaving group (e.g., bromide) from the alkyne intermediate. Palladium or Lewis acid catalysts facilitate this substitution by stabilizing transition states.
- Urea Formation : 2-Methoxybenzyl isocyanate reacts with the amine group via a nucleophilic addition-elimination mechanism, releasing CO2 and forming the urea linkage.
Key Challenges :
- Steric Hindrance : The bulky pyrrolidinyl group may slow substitution kinetics.
- Side Reactions : Isocyanate dimerization or hydrolysis under acidic/basic conditions.
- Solvent Compatibility : Polar aprotic solvents are critical to stabilize intermediates and catalysts.
Comparative Analysis of Catalytic Systems
Optimization Strategies
Solvent and Temperature Control
- Solvent Selection : DMF or THF for alkyne formation; CH2Cl2/EtOAc for substitution and urea steps.
- Temperature : Elevated temperatures (40–60°C) for substitution; room temperature for urea formation to minimize isocyanate decomposition.
Catalyst Screening
- Palladium Catalysts : Pd2(dba)3 offers higher yields but requires precise stoichiometry.
- Lewis Acids : FeCl3 or ZnCl2 provide cost-effective alternatives but may reduce enantioselectivity.
Structural and Functional Derivatives
Modifications for Bioactivity
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Formation of the alkyne-pyrrolidine intermediate : React 4-(pyrrolidin-1-yl)but-2-yn-1-amine with a suitable coupling reagent (e.g., carbodiimides) under anhydrous conditions in solvents like dichloromethane or acetonitrile .
Urea bond formation : React the intermediate with 2-methoxyphenyl isocyanate. This step requires precise temperature control (0–25°C) and inert atmosphere to avoid side reactions.
- Critical Parameters : Optimize reaction time (4–12 hours) and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to maximize yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity via - and -NMR. Key signals include the urea NH protons (δ 8.2–8.5 ppm) and methoxy group (δ 3.8–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H] (calculated for : 324.1707).
- X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/diethyl ether and refine using SHELXL .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this urea derivative?
- Methodological Answer : Discrepancies may arise from assay conditions or target promiscuity. Mitigate via:
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects.
- Orthogonal assays : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
- Structural analogs : Compare activity with derivatives lacking the pyrrolidine or methoxyphenyl group to isolate pharmacophore contributions .
Q. How can the compound’s binding mode to biological targets be elucidated?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with homology models of suspected targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic residues .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to quantify affinity.
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scan) in predicted binding pockets to validate interactions .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
- Methodological Answer : Address poor solubility or metabolic instability:
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS tracks metabolite formation .
- LogP optimization : Use substituent effects (e.g., replacing methoxy with trifluoromethyl) to fine-tune lipophilicity .
Key Research Recommendations
- Crystallographic Studies : Resolve the 3D structure bound to a target using high-resolution X-ray data (SHELX refinement) to guide rational design .
- In Vivo Profiling : Assess bioavailability and toxicity in rodent models, prioritizing analogs with improved metabolic stability .
- Mechanistic Follow-up : Use CRISPR-Cas9 knockout models to confirm target relevance in disease pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
